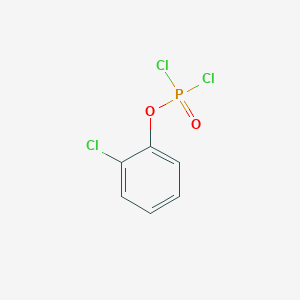

2-Chlorophenyl phosphorodichloridate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDPXPPHXDGHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164600 | |

| Record name | o-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-54-1 | |

| Record name | Phosphorodichloridic acid, 2-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenyl phosphorodichloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorophenyl phosphorodichloridate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH4YQB3GEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate

CAS Number: 15074-54-1

This technical guide provides a comprehensive overview of 2-Chlorophenyl phosphorodichloridate, a pivotal reagent in synthetic organic chemistry, particularly in the fields of drug discovery and nucleic acid chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-chlorophenyl dichlorophosphate and o-chlorophenyl phosphorodichloridate, is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is a moisture-sensitive compound that serves as a versatile phosphorylating agent.[3][4]

Molecular and Chemical Identifiers

The fundamental identifiers and molecular properties of this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 15074-54-1 | [1][2][3][5][6][7] |

| Molecular Formula | C₆H₄Cl₃O₂P | [2][3][8] |

| Molecular Weight | 245.43 g/mol | [2][3][5] |

| Canonical SMILES | C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | [1] |

| InChI Key | VLDPXPPHXDGHEW-UHFFFAOYSA-N | [3][7] |

| EC Number | 239-129-4 | [7] |

Physical and Spectroscopic Properties

The key physical properties that are critical for handling, storage, and application in experimental settings are detailed in the following table.

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow/orange liquid | [2][3] |

| Boiling Point | 135-137 °C at 12 mmHg | [2][3][7] |

| Density | 1.491 g/mL at 25 °C | [3][4][7] |

| Refractive Index | n20/D 1.538 | [3][7] |

| Flash Point | 105 °C (221 °F) - closed cup | [3][6] |

| Purity | ≥97% to ≥99% | [2][5][7] |

| Storage | Store at room temperature under an inert atmosphere. Moisture sensitive. | [2][3][4] |

Synthesis and Manufacturing

The industrial preparation of aryl phosphorodichloridates, including the 2-chloro derivative, is typically achieved through the reaction of the corresponding phenol with phosphoryl chloride. A patented method describes an efficient low-temperature process that utilizes a specific catalyst to achieve high yields.[2]

General Synthesis Protocol

This protocol is adapted from a general method for preparing phenyl phosphorodichloridates.[2]

Objective: To synthesize this compound from 2-chlorophenol and phosphoryl chloride.

Materials:

-

2-Chlorophenol

-

Phosphoryl chloride (POCl₃)

-

Aluminum chloride (AlCl₃) or metallic aluminum

-

Reaction vessel with mechanical stirring, thermometer, and addition funnel

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Activation (if using metallic aluminum): Reflux metallic aluminum with a portion of the phosphoryl chloride for at least 30 minutes to create a highly active catalyst.

-

Reaction Setup: Charge the reaction vessel with phosphoryl chloride (1 to 2 molar equivalents per mole of phenol) and the activated aluminum catalyst (e.g., 0.01 molar equivalents of AlCl₃).

-

Reaction: Heat the mixture to between 85 °C and 110 °C.

-

Reactant Addition: Add 2-chlorophenol dropwise to the heated mixture over a period of approximately 25-30 minutes, maintaining the reaction temperature. The reaction is exothermic.

-

Cooking: After the addition is complete, "cook" the reaction mixture for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion. Hydrogen chloride gas will be evolved during the reaction.

-

Work-up: Remove the excess phosphoryl chloride and dissolved HCl by vacuum stripping. Heat the product to a maximum temperature of 150-160 °C under reduced pressure (<50 mmHg).

-

Purification: The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.

Caption: Workflow for the catalyzed synthesis of this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and materials.

-

Oligonucleotide Synthesis: It is classically used as a phosphorylating agent for the preparation of mononucleotide building blocks and for the synthesis of oligonucleotides and their phosphorothioate analogues via the phosphotriester method.[1][6] This approach was fundamental to the early development of synthetic DNA and RNA.

-

Pharmaceutical Intermediates: The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for creating phosphonate derivatives that have shown potential antiviral and anticancer properties.[2]

-

Agrochemicals: It is employed in the formulation of pesticides and herbicides.[1][2] The introduction of the phosphonate moiety can enhance the stability and bioavailability of the active ingredients.[2]

-

Material Science: It is used in the production of phosphonylated polymers, which can impart improved flame retardancy and chemical resistance to materials.[2]

Experimental Protocols for Application

The primary application for this reagent in biochemical research is in nucleic acid synthesis. While the modern standard is the phosphoramidite method, understanding the phosphotriester method, where this reagent is directly used, provides important context.

Role in Phosphotriester Oligonucleotide Synthesis

In the phosphotriester method, this compound acts as a "coupling agent" to form the phosphate linkage between two nucleosides.

Methodology Overview:

-

Phosphorylation of Nucleoside: A 5'-protected nucleoside is first reacted with this compound to form a nucleoside 3'-(2-chlorophenyl) phosphorochloridate intermediate.

-

Coupling Reaction: This activated intermediate is then reacted with the 5'-hydroxyl group of a second, support-bound nucleoside. This forms a protected phosphotriester linkage between the two nucleosides. The 2-chlorophenyl group serves as a protecting group for the phosphate backbone during synthesis.

-

Deprotection: After the full oligonucleotide is synthesized, the 2-chlorophenyl protecting groups are removed from the phosphate backbone, typically using a specific chemical treatment.

Caption: Role of the reagent in forming a phosphotriester linkage.

Modern Workflow: Phosphoramidite Oligonucleotide Synthesis

For context, the current gold standard for oligonucleotide synthesis is the phosphoramidite method.[9][10] This automated, cyclical process offers higher yields and fewer side reactions than the phosphotriester method. While it uses phosphoramidite monomers instead of phosphorodichloridates, the overall goal of building a nucleic acid chain step-by-step is the same. Understanding this workflow is essential for any researcher in the field.

The Four-Step Synthesis Cycle:

-

Deblocking (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for reaction.[9][11]

-

Coupling: The activated phosphoramidite monomer is added to the growing chain via its reaction with the 5'-hydroxyl group, forming a phosphite triester linkage.[9][11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences.[9][11]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[9][11]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: The four-step automated phosphoramidite synthesis cycle.

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.

-

Hazard Classification: Corrosive (Hazard Class 8), causes severe skin burns and eye damage.[3][7]

-

GHS Pictogram: GHS05 (Corrosion).[3]

-

Signal Word: Danger.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and a face shield. Use in a well-ventilated area or fume hood.[8]

-

Handling: It is moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

References

- 1. Page loading... [guidechem.com]

- 2. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

- 3. This compound [Phosphorylating Agen… [cymitquimica.com]

- 4. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 15074-54-1 [chemicalbook.com]

- 7. This compound 99 15074-54-1 [sigmaaldrich.com]

- 8. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 11. benchchem.com [benchchem.com]

2-Chlorophenyl phosphorodichloridate chemical properties

An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate

Abstract

This compound (CAS No. 15074-54-1) is a versatile phosphorylating agent crucial in synthetic organic chemistry.[1][2] This colorless to light yellow liquid serves as a key intermediate in the development of a wide range of pharmaceuticals, particularly antiviral and anticancer phosphonate derivatives, and in the manufacturing of agrochemicals and flame-retardant polymers.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is characterized by its high reactivity, particularly with nucleophiles, owing to the two chlorine atoms attached to the phosphorus center. It is sensitive to moisture and requires handling under an inert atmosphere.[3][4]

A summary of its key quantitative properties is presented below.

| Property | Value | Citations |

| CAS Number | 15074-54-1 | [1][3][5] |

| Molecular Formula | C₆H₄Cl₃O₂P | [1][3][6] |

| Molecular Weight | 245.43 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1][2][3] |

| Boiling Point | 135-137 °C at 12 mmHg | [1][3] |

| Density | 1.49 - 1.491 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.5370 - 1.5410 | [1][3] |

| Flash Point | 105 °C (221 °F) - closed cup | [3] |

| Purity | ≥97.0% to ≥99% | [1][2] |

| Solubility | Insoluble in water; reacts violently with water. | [5][7] |

| Storage Temperature | Room temperature, under inert atmosphere. Keep refrigerated. | [1][3][4] |

Reactivity and Stability

Reactivity: this compound's primary reactivity stems from the two P-Cl bonds, which are susceptible to nucleophilic substitution. This property makes it an excellent phosphorylating agent.

-

Reaction with Water: It reacts violently with water and is moisture-sensitive, liberating toxic gases and causing corrosion.[4][7] Exposure to moist air should be strictly avoided.[4]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[4][7]

-

Hazardous Decomposition: Upon decomposition, it can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, phosphine, and hydrogen chloride gas.[4][7]

Stability: The compound is stable under normal, dry conditions and inert atmosphere.[7][8] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives.[4][8]

Core Applications in Research and Development

The primary utility of this compound is as a reagent for introducing the 2-chlorophenyl phosphate moiety into organic molecules.[5]

-

Pharmaceutical Development: It is a key building block in the synthesis of phosphonate and phosphoramidate prodrugs, which are designed to improve the bioavailability of antiviral and anticancer nucleoside analogues.[1][9] The reagent facilitates the formation of a phosphate ester linkage, which can be cleaved in vivo to release the active drug.

-

Agrochemicals: It is used to create pesticides and herbicides with enhanced stability and efficacy.[1]

-

Oligonucleotide Synthesis: The compound has been used in the preparation of mononucleotide building blocks for the solution-phase synthesis of oligonucleotides and oligonucleotide phosphorothioates.[3]

-

Material Science: It is also employed in the production of phosphonylated polymers, which can confer properties like flame retardancy and improved chemical resistance.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [Phosphorylating Agen… [cymitquimica.com]

- 3. This compound | 15074-54-1 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 2-Chlorophenyl Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-Chlorophenyl phosphorodichloridate (CAS No: 15074-54-1), a key reagent in organic synthesis, particularly for the phosphorylation of nucleosides in the development of antiviral and anticancer therapeutics.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid. It is a reactive compound, sensitive to moisture, and is primarily utilized as a phosphorylating agent.

| Property | Value |

| Molecular Formula | C₆H₄Cl₃O₂P |

| Molecular Weight | 245.43 g/mol |

| CAS Number | 15074-54-1 |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 135-137 °C at 12 mmHg[1] |

| Density | 1.491 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.538[1] |

| Purity | Typically >97.0% |

| Synonyms | 2-Chlorophenyl dichlorophosphate, o-Chlorophenylphosphonyl dichloride, 2-Chlorophenylphosphoryl Dichloride |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-chlorophenol with phosphorus oxychloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Experimental Protocol

This protocol is based on established procedures for the phosphorylation of phenols.

Materials:

-

2-Chlorophenol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N), anhydrous

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2-chlorophenol (1.0 eq) and anhydrous diethyl ether under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Anhydrous triethylamine (1.0 eq) is added to the stirred solution.

-

Addition of Phosphorylating Agent: Phosphorus oxychloride (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The solid is washed with a small amount of anhydrous diethyl ether.

-

The combined filtrate is transferred to a separatory funnel and washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation (e.g., 135-137 °C at 12 mmHg) to yield pure this compound as a clear liquid.[1]

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the structure. Actual values should be confirmed experimentally.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | 7.2 - 7.6 | Multiplet (m) | Aromatic protons of the 2-chlorophenyl group. The exact pattern will be complex due to splitting. |

| ¹³C NMR | 110 - 150 | - | Aromatic carbons. The carbon attached to the oxygen will be downfield, and the carbon attached to chlorine will also be shifted. |

| ³¹P NMR | -5 to 5 | Singlet (s) | The chemical shift is characteristic for phosphate esters. It will be a singlet in a proton-decoupled spectrum. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1300-1250 | P=O stretch (phosphoryl) | Strong |

| ~1050-990 | P-O-C stretch (aryl phosphate) | Strong |

| ~800-750 | C-Cl stretch | Strong |

| ~600-500 | P-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 244, 246, 248 | [C₆H₄Cl₃O₂P]⁺ (M⁺) | Molecular ion peak cluster, showing the isotopic pattern for three chlorine atoms. |

| 209, 211 | [M - Cl]⁺ | Loss of a chlorine radical from the phosphoryl group. |

| 139, 141 | [ClC₆H₄O]⁺ | Fragment corresponding to the 2-chlorophenoxy cation. |

| 111, 113 | [C₆H₄Cl]⁺ | Loss of the phosphate group, resulting in the chlorophenyl cation. |

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage. It is also sensitive to moisture and will react with water, potentially releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Store in a cool, dry place under an inert atmosphere.

Applications

This compound is a crucial reagent in the synthesis of phosphotriester and phosphoramidate derivatives of nucleosides. These derivatives are often prodrugs that can deliver the active monophosphate form of a nucleoside analog into cells, a key strategy in the development of antiviral and anticancer agents. It is also used in the synthesis of agrochemicals and flame-retardant polymers.[2]

References

Technical Guide: Physical and Chemical Properties of 2-Chlorophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenyl phosphorodichloridate (CAS No. 15074-54-1) is a vital organophosphorus reagent extensively utilized in the synthesis of pharmaceuticals and agrochemicals. Its primary application lies in its role as a phosphorylating agent for the creation of phosphoramidate prodrugs, a strategy employed to enhance the cellular uptake and efficacy of nucleoside analogues with antiviral and anticancer properties. This document provides an in-depth overview of the core physical properties of this compound, details standard experimental methodologies for their determination, and illustrates its fundamental role in chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. It is a colorless to light yellow liquid that is sensitive to moisture.[1][2][3] Quantitative data are summarized in the table below.

| Property | Value | Conditions / Notes | Citations |

| Molecular Formula | C₆H₄Cl₃O₂P | [4] | |

| Molecular Weight | 245.43 g/mol | [4][5][6] | |

| Appearance | Clear, colorless to light yellow liquid | [1][3][4] | |

| Density | 1.491 g/mL | at 25 °C | [1][5][6] |

| Boiling Point | 135 - 137 °C | at 12 mmHg | [4][5][6] |

| 82 - 84 °C | at 0.4 mmHg | [7][8] | |

| Refractive Index (n₂₀/D) | 1.538 | [1][5][6] | |

| Flash Point | 105 °C (221 °F) | Closed Cup | [5][8] |

| Solubility | Reacts with water. Soluble in chloroform. | [9][10] | |

| Sensitivity | Moisture Sensitive | [1][7][8] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for measuring the key physical properties of liquid reagents like this compound. Given the compound's moisture sensitivity, all procedures must be conducted under anhydrous conditions, utilizing dry glassware and inert atmospheres (e.g., nitrogen or argon) where applicable.

Density Determination (Vibrational Method - ASTM D4052)

Density is determined using a digital density meter based on the oscillating U-tube principle. This method is fast, accurate, and requires a small sample volume.[2]

-

Apparatus: Digital density meter with an oscillating U-tube, temperature control unit, syringe for sample injection.

-

Protocol:

-

Calibrate the instrument using two standards of known density that bracket the expected sample density (e.g., dry air and anhydrous toluene).

-

Set the instrument's temperature to 25.0 ± 0.1 °C.

-

Draw the this compound sample into a dry syringe.

-

Inject the sample into the measurement cell of the U-tube, ensuring no air bubbles are present.

-

Allow the temperature and oscillation period to stabilize.

-

Record the density reading directly from the instrument's display. The instrument calculates the density based on the change in the oscillation frequency of the tube when filled with the sample.[2]

-

Clean the cell thoroughly with appropriate anhydrous solvents and dry with a stream of inert gas before the next measurement.

-

Boiling Point Determination (Micro-Boiling Point Method under Vacuum)

This method is suitable for determining the boiling point of small quantities of liquid at reduced pressure.

-

Apparatus: Thiele tube or a small-scale distillation setup, heat source (oil bath), thermometer, a small test tube, a capillary tube (sealed at one end), and a vacuum source with a manometer.[11][12][13]

-

Protocol:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating bath.

-

Connect the apparatus to the vacuum source and evacuate to the desired pressure (e.g., 12 mmHg), monitoring with the manometer.[11]

-

Heat the bath gradually.

-

Observe the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.[13]

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a valuable indicator of purity.

-

Apparatus: Abbe refractometer with a circulating water bath for temperature control (set to 20.0 °C) and a sodium light source.[3][4][8]

-

Protocol:

-

Ensure the refractometer prisms are clean and dry.

-

Using a dropper, apply 2-3 drops of this compound onto the surface of the lower prism.[3]

-

Immediately close the prisms to spread the liquid into a thin film and to minimize exposure to atmospheric moisture.

-

Turn on the light source and look through the eyepiece.

-

Rotate the coarse and fine adjustment knobs until the light and dark fields are visible in the viewfinder.

-

If a colored band is visible at the border, adjust the compensator dial to achieve a sharp, achromatic borderline.[3]

-

Align the borderline precisely with the center of the crosshairs.

-

Read the refractive index value directly from the instrument's scale.[4]

-

Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)

The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source. This is a critical safety parameter.

-

Apparatus: Pensky-Martens closed-cup tester (manual or automated).[5][6][9]

-

Protocol:

-

Fill the brass test cup with this compound to the specified mark.[1]

-

Place the lid on the cup, ensuring a tight seal.

-

Begin heating the sample at a controlled, specified rate while stirring.[6]

-

At regular temperature intervals, apply the ignition source (a test flame or electric igniter) by dipping it into the vapor space of the cup.[15] The stirring is momentarily stopped during the application of the ignition source.[9]

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to flash.[1][15]

-

Application in Chemical Synthesis: Phosphoramidate Prodrug Formation

This compound is a key reagent in the "ProTide" approach, a prodrug strategy that masks the charge of a nucleoside monophosphate to improve cell permeability.[7] The reagent reacts with a nucleoside analogue to form a phosphorochloridate intermediate, which is then coupled with an amino acid ester to yield the final phosphoramidate prodrug.[16][17]

Caption: Synthetic workflow for a phosphoramidate prodrug using this compound.

References

- 1. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorophenyl phosphorodichloridate (CAS No. 15074-54-1). This key intermediate is utilized in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its physical and chemical properties essential for its effective handling, storage, and application in research and development.[1]

Core Compound Properties

This compound is a colorless to light yellow, clear liquid with a slight chlorine-like odor.[2][3] It is a dense liquid with a molecular weight of 245.43 g/mol .[4][5]

| Property | Value | Source |

| CAS Number | 15074-54-1 | [5] |

| Molecular Formula | C₆H₄Cl₃O₂P | [4] |

| Molecular Weight | 245.43 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [3][6] |

| Boiling Point | 135-137 °C at 12 mmHg | [5][7] |

| Density | 1.491 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.538 | [5][7] |

Solubility Profile

Aqueous Solubility: this compound reacts violently with water, leading to hydrolysis.[2] Therefore, it is considered insoluble and reactive in aqueous media.

Organic Solvent Solubility: The compound is expected to be soluble in a range of common aprotic organic solvents due to its organic nature.

| Solvent Class | Expected Solubility | Rationale |

| Aprotic, Non-polar (e.g., Hexane, Toluene) | Likely Soluble | The aromatic ring contributes to non-polar character. |

| Aprotic, Polar (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide) | Likely Soluble | The polar P=O and P-Cl bonds should facilitate dissolution in polar aprotic solvents. These solvents are generally inert towards the phosphorodichloridate group under anhydrous conditions. |

| Protic (e.g., Alcohols, Amines) | Reactive | This compound is incompatible with alcohols and strong bases.[2][4] It will react with these protic solvents, leading to the formation of new compounds rather than simple dissolution. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is required to determine its solubility in inert organic solvents.

Objective: To determine the solubility of this compound in a selected anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of choice (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (glove box or Schlenk line), add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

-

Sample Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a filter to remove any suspended particles.

-

Immediately dilute the withdrawn sample with a known volume of the same anhydrous solvent to prevent precipitation upon cooling and to bring the concentration within the analytical range of the chosen instrument.

-

Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of a reactive compound.

Stability Profile

This compound is stable under normal, anhydrous conditions.[2] However, its stability is significantly compromised by the presence of moisture and certain reactive chemicals.

Key Stability Considerations:

-

Moisture Sensitivity: The compound is highly sensitive to moisture and reacts violently with water.[2] This hydrolysis reaction is a primary degradation pathway.

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[2][4] Contact with these substances will lead to decomposition.

-

Thermal Stability: While stable at room temperature, elevated temperatures can accelerate decomposition, especially in the presence of impurities.

-

Hazardous Decomposition Products: Decomposition can produce toxic and hazardous substances including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[2]

Hydrolysis Pathway

The primary mechanism of instability in the presence of water is hydrolysis. The phosphorus-chlorine bonds are highly susceptible to nucleophilic attack by water molecules. This proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups, ultimately leading to the formation of 2-chlorophenyl phosphoric acid and hydrochloric acid.

Caption: Simplified hydrolysis pathway of this compound.

Experimental Protocol for Stability Assessment (Hydrolysis)

Objective: To quantitatively assess the hydrolytic stability of this compound in a buffered aqueous-organic solution.

Materials:

-

This compound

-

Buffered aqueous solutions at different pH values (e.g., pH 4, 7, 9)

-

An organic co-solvent (e.g., acetonitrile) to ensure initial dissolution

-

Thermostatically controlled water bath or incubator

-

HPLC system with a suitable column and detector

-

pH meter

Methodology:

-

Reaction Setup:

-

Prepare stock solutions of this compound in the chosen anhydrous organic co-solvent.

-

In separate reaction vessels, add the buffered aqueous solution.

-

Initiate the hydrolysis reaction by adding a small, known volume of the stock solution to the buffered solution while stirring. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to primarily observe aqueous hydrolysis.

-

Maintain the reaction vessels at a constant temperature (e.g., 37 °C).

-

-

Time-Course Analysis:

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold, anhydrous mobile phase to prevent further degradation.

-

Analyze the quenched samples by HPLC to determine the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH condition.

-

Determine the rate of degradation and the half-life (t½) of the compound at each pH.

-

Logical Flow for Stability Testing:

Caption: Logical workflow for assessing the hydrolytic stability of a compound.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability characteristics. It is soluble in a range of aprotic organic solvents but is highly reactive towards water and protic solvents. The compound is stable under anhydrous conditions but readily undergoes hydrolysis.

For researchers, scientists, and drug development professionals, it is imperative to handle this compound under strictly anhydrous conditions, preferably under an inert atmosphere. Storage should be in tightly sealed containers in a cool, dry place, away from incompatible materials. When used in reactions, the choice of solvent is critical; anhydrous aprotic solvents are recommended. The provided experimental protocols offer a framework for generating quantitative solubility and stability data tailored to specific laboratory conditions and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound [Phosphorylating Agen… [cymitquimica.com]

- 4. fishersci.ie [fishersci.ie]

- 5. This compound 99 15074-54-1 [sigmaaldrich.com]

- 6. 15074-54-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 15074-54-1 [chemicalbook.com]

2-Chlorophenyl Phosphorodichloridate: A Synthetic Workhorse with an Undefined Biological Mechanism

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Chlorophenyl phosphorodichloridate is a versatile organophosphate compound widely employed as a phosphorylating agent in the synthesis of a variety of organic molecules, including those with therapeutic potential. Despite its utility in chemical synthesis, a comprehensive understanding of its direct biological mechanism of action remains elusive. This technical guide synthesizes the available information on this compound, highlighting its established role in synthetic chemistry and the current knowledge gap regarding its specific biological activities.

Chemical Identity and Primary Application

This compound is a colorless to light yellow liquid with the chemical formula C₆H₄Cl₃O₂P. Its primary and well-documented application lies in its function as a phosphorylating reagent. This reactivity is leveraged in the pharmaceutical and agrochemical industries to introduce the 2-chlorophenyl phosphate moiety into target molecules.[1][2] Notably, it serves as a key building block in the synthesis of phosphonate and phosphoramidate prodrugs, which are designed to improve the delivery and efficacy of antiviral and anticancer agents.[1]

Presumed Mechanism of Action: An Organophosphate Perspective

As an organophosphate, this compound is structurally related to a class of compounds known for their potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The established mechanism for many organophosphate pesticides involves the irreversible phosphorylation of a serine residue within the active site of AChE. This inactivation leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

While it is plausible that this compound could exhibit similar AChE inhibitory activity, there is a conspicuous absence of direct scientific evidence in the public domain to substantiate this hypothesis. Extensive searches of scientific literature and toxicological databases have not yielded any studies that specifically investigate or quantify the interaction of this compound with AChE or other biological targets.

Toxicological Profile: A Gap in the Data

Safety Data Sheets (SDS) for this compound consistently highlight its corrosive properties, causing severe skin burns and eye damage.[1][3][4][5][6] However, these documents also state that the toxicological properties of the compound have not been fully investigated.[1][6] There is no publicly available data from in vivo or in vitro studies detailing its specific toxicological effects, target organs, or providing quantitative measures of toxicity such as an LD50 or IC50 values.

Use in the Synthesis of Bioactive Molecules

The primary role of this compound is as a precursor in the synthesis of more complex molecules with defined biological activities. Its utility in creating phosphonate and phosphoramidate prodrugs is a significant area of research. These prodrugs are designed to be inactive until they are metabolized in the body to release the active therapeutic agent. This approach can enhance the bioavailability and cellular penetration of drugs.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical phosphoramidate prodrug of a nucleoside analog.

Data Presentation

Due to the lack of specific studies on the biological mechanism of action of this compound, no quantitative data on its enzymatic inhibition or cellular effects can be presented.

Experimental Protocols

Detailed experimental protocols for the biological activity of this compound are not available in the reviewed literature.

Conclusion

This compound is a chemical of significant interest in synthetic organic chemistry, particularly for the development of novel therapeutics. However, there is a critical knowledge gap concerning its own biological mechanism of action. While its classification as an organophosphate suggests potential for acetylcholinesterase inhibition, this has not been experimentally verified. The scientific community, including researchers, scientists, and drug development professionals, should be aware of this data deficiency. Future research is warranted to elucidate the direct biological effects and toxicological profile of this compound to ensure its safe handling and to fully understand the biological implications of its use as a synthetic reagent.

References

The Core Utility of 2-Chlorophenyl Phosphorodichloridate in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

2-Chlorophenyl phosphorodichloridate is a pivotal reagent in modern medicinal chemistry, primarily recognized for its critical role in the synthesis of phosphoramidate prodrugs, a class of therapeutics that has revolutionized the treatment of viral diseases. This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, its application in the synthesis of cutting-edge antiviral agents, detailed experimental protocols, and the mechanism of action of the resulting drug candidates. The strategic application of this reagent, particularly within the ProTide (Pro-drug nucleotide) technology, has enabled the development of highly potent and bioavailable antiviral drugs, surmounting previous limitations in drug delivery and efficacy.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis. This clear, colorless to light yellow liquid is a highly reactive compound, primarily utilized as a phosphorylating agent. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₃O₂P | |

| Molecular Weight | 245.43 g/mol | |

| CAS Number | 15074-54-1 | |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 135-137 °C at 12 mmHg | [2] |

| Density | 1.491 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.538 | |

| Purity | ≥97-99% | |

| Solubility | Reacts with water | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature, Moisture sensitive | [1] |

Core Application: Synthesis of Phosphoramidate Prodrugs (ProTides)

The paramount application of this compound in drug development is its use as a key building block in the synthesis of phosphoramidate prodrugs. This strategy, famously known as the ProTide technology, masks the negative charges of a nucleotide monophosphate, thereby enhancing its cell permeability and oral bioavailability. Once inside the cell, the prodrug is metabolized to release the active nucleoside monophosphate, which is then converted to the active triphosphate form that inhibits viral replication.

A prime example of a successful drug synthesized using this methodology is Tenofovir Alafenamide (TAF), a potent nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B.

Experimental Workflow for ProTide Synthesis

The general synthetic strategy for preparing a phosphoramidate prodrug using this compound involves a two-step, one-pot reaction. First, the dichloridate is reacted with an amino acid ester to form a phosphorochloridate intermediate. This intermediate is then reacted in situ with a nucleoside analogue to yield the final phosphoramidate prodrug.

Detailed Experimental Protocol: Synthesis of a Tenofovir Phosphoramidate Prodrug

The following is a representative, detailed protocol for the synthesis of a tenofovir phosphoramidate prodrug, based on established methodologies.

Materials:

-

Tenofovir

-

This compound

-

L-Alanine isopropyl ester hydrochloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Preparation of the Phosphorochloridate Intermediate:

-

To a stirred solution of L-alanine isopropyl ester hydrochloride (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere at -78 °C, add anhydrous triethylamine (2.0 equivalents) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

The formation of the desired phosphorochloridate can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure. Re-dissolve the residue in anhydrous diethyl ether and filter to remove the triethylammonium hydrochloride salt. The filtrate containing the crude phosphorochloridate intermediate is used directly in the next step.

-

-

Synthesis of the Phosphoramidate Prodrug:

-

To a solution of Tenofovir (1.0 equivalent) in anhydrous dichloromethane, add the freshly prepared phosphorochloridate intermediate solution from the previous step.

-

Cool the mixture to 0 °C and add triethylamine (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired tenofovir phosphoramidate prodrug as a mixture of diastereomers.

-

The diastereomers can be separated by preparative HPLC on a C18 column.

-

Mechanism of Action of Antiviral Phosphoramidate Prodrugs

The efficacy of phosphoramidate prodrugs lies in their ability to bypass the rate-limiting first phosphorylation step of many nucleoside analogue drugs. The following diagram illustrates the intracellular activation pathway of a tenofovir phosphoramidate prodrug and its subsequent inhibition of viral replication.

Once inside the target cell, the prodrug is hydrolyzed by enzymes such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1) to an intermediate metabolite.[4][5][6] This is followed by the cleavage of the P-N bond by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the nucleoside monophosphate (e.g., Tenofovir monophosphate).[7] Cellular kinases then further phosphorylate the monophosphate to the active diphosphate and triphosphate forms. The active triphosphate metabolite then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral DNA polymerase (e.g., HIV reverse transcriptase).[8][9] Upon incorporation, it acts as a chain terminator, thus halting viral replication.[8]

Efficacy of Drugs Synthesized with this compound

The ProTide approach has led to drugs with significantly improved antiviral activity compared to their parent nucleosides. The following table summarizes the in vitro efficacy of Tenofovir Alafenamide (TAF) against various HIV-1 subtypes.

| HIV-1 Subtype/Group | Mean EC₅₀ (nM) |

| A | 3.4 |

| B | 4.9 |

| C | 2.5 |

| D | 3.7 |

| E | 2.8 |

| F | 2.3 |

| G | 9.1 |

| O | 1.5 |

| HIV-2 | 1.8 |

| Data from Bam et al., 2015[4] |

Conclusion

This compound is an indispensable reagent in the synthesis of advanced phosphoramidate prodrugs. Its application in the ProTide technology has been instrumental in the development of highly effective antiviral therapies with improved pharmacokinetic profiles. A comprehensive understanding of its properties, reaction mechanisms, and the biological activity of its derivatives is crucial for medicinal chemists and drug development professionals aiming to design the next generation of nucleotide-based therapeutics. The continued exploration of this versatile reagent promises to yield further innovations in the treatment of viral infections and other diseases.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 15074-54-1 [chemicalbook.com]

- 3. 772-79-2 | CAS DataBase [m.chemicalbook.com]

- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate

This technical guide provides a comprehensive overview of 2-Chlorophenyl phosphorodichloridate, a significant reagent in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical identifiers, and physical properties.

Chemical Identity and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and unambiguous substance identification.

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | IUPAC |

| CAS Registry Number | 15074-54-1 | Chemical Abstracts Service[1][2] |

| PubChem CID | 84775 | PubChem[1][3] |

| EC Number | 239-129-4 | European Chemicals Agency[1][4] |

| Synonyms | (2-Chlorophenyl)phosphoric acid dichloride | [2][5] |

| 2-Chlorophenyl dichloridophosphate | [1][6] | |

| 2-Chlorophenyl dichlorophosphate | [3][4][7] | |

| o-Chlorophenyl dichlorophosphate | [2][6] | |

| o-Chlorophenylphosphonyl dichloride | [2][6] | |

| 2-Chlorophenylphosphoryl dichloride | [1][6] | |

| 1-chloro-2-dichlorophosphoryloxybenzene | [1][8] | |

| Phosphorodichloridic acid, 2-chlorophenyl ester | [2][5] | |

| InChI | InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H | IUPAC[1][2][4][6] |

| InChIKey | VLDPXPPHXDGHEW-UHFFFAOYSA-N | IUPAC[1][2][6] |

| SMILES | C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | IUPAC[1][6] |

| MDL Number | MFCD00009704 | [1][3][4][6] |

| Beilstein/REAXYS | 911009 | [4][6] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound, which are essential for its handling, storage, and application in experimental settings.

| Property | Value | Conditions | Source |

| Molecular Formula | C6H4Cl3O2P | [1][2][3][6] | |

| Molecular Weight | 245.43 g/mol | [3][5][6] | |

| Appearance | Colorless to light yellow/orange clear liquid | [1][6] | |

| Boiling Point | 135-137 °C | at 12 mmHg | [3][4][6] |

| Density | 1.491 g/mL | at 25 °C | [4][6] |

| Refractive Index | 1.538 | at 20 °C | [4][6] |

| Flash Point | 105 °C (221 °F) | closed cup | [4][6] |

| Storage | Inert atmosphere, Room Temperature, Moisture Sensitive | [1][6] |

Experimental Applications and Protocols

Role in Synthesis:

This compound is a pivotal reagent in organic chemistry, primarily utilized as a phosphorylating agent.[1] Its principal application lies in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] It serves as a key intermediate in the creation of phosphonate derivatives that have shown potential antiviral and anticancer properties.[3] In the field of agricultural science, it is employed in the formulation of pesticides and herbicides.[3]

General Experimental Workflow:

While specific, detailed experimental protocols are proprietary and vary based on the target molecule, a general workflow for the use of this compound in the synthesis of oligonucleotides can be outlined. This process typically involves the reaction of the phosphorodichloridate with a protected nucleoside in the presence of a suitable base to form a phosphoramidite intermediate. This intermediate is then used in the solid-phase synthesis of DNA or RNA strands.

The following diagram illustrates a generalized workflow for the application of this compound in chemical synthesis.

Caption: A generalized workflow for chemical synthesis.

Chemical Identifier Relationships

The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its unambiguous identification. The following diagram illustrates the logical relationships between these identifiers.

Caption: Relationships between chemical identifiers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chlorophenyl dichlorophosphate [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 99 15074-54-1 [sigmaaldrich.com]

- 5. 15074-54-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 15074-54-1 [chemicalbook.com]

- 7. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

initial investigations using 2-Chlorophenyl phosphorodichloridate

An In-depth Technical Guide to Initial Investigations Using 2-Chlorophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 15074-54-1) is a highly reactive organophosphorus compound extensively utilized as a phosphorylating agent in organic synthesis.[1][2] Its primary role is to introduce the 2-chlorophenyl phosphate moiety onto nucleosides, alcohols, and other nucleophiles. This function is particularly critical in the fields of medicinal chemistry and nucleic acid research.[3][4] The 2-chlorophenyl group serves as a protecting group for the phosphate, which can be selectively removed under specific conditions. This reagent is a cornerstone in the phosphotriester method of oligonucleotide synthesis and is instrumental in the preparation of phosphoramidate prodrugs, which are designed to improve the cellular uptake and activation of nucleoside analogues with potential antiviral and anticancer properties.[2][5][6] This guide provides an in-depth overview of its properties, core applications, experimental protocols, and safety considerations for initial laboratory investigations.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and purification procedures.

| Property | Value | Reference(s) |

| CAS Number | 15074-54-1 | [1][7] |

| Molecular Formula | C₆H₄Cl₃O₂P | [7] |

| Molecular Weight | 245.43 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [7][8] |

| Boiling Point | 135-137 °C at 12 mmHg | [1][7] |

| Density | 1.491 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.538 | [1][7] |

| Purity | Typically >97.0% | [4][8] |

| Sensitivity | Moisture sensitive | [7] |

| Storage Temperature | Room temperature, under an inert atmosphere | [7] |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a monofunctional phosphotriester coupling agent.

-

Oligonucleotide Synthesis: It is a key reagent in the phosphotriester approach for synthesizing oligonucleotides. In this method, it reacts with a protected nucleoside to form a phosphodiester intermediate, which can then be coupled with a second nucleoside unit to form the internucleotide linkage. The 2-chlorophenyl group protects the phosphate backbone during synthesis.[3]

-

Prodrug Synthesis (ProTide Approach): In drug development, it is used to synthesize phosphoramidate prodrugs of nucleoside analogues.[5][6] These "ProTides" mask the negative charge of the monophosphate, facilitating passive diffusion across cell membranes. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step required for the bioactivity of many antiviral and anticancer nucleoside drugs.[9]

-

Preparation of Mononucleotide Building Blocks: The reagent is fundamental for creating activated mononucleotide units that are subsequently used in more complex syntheses, such as the construction of nucleic acid chains or nucleotide conjugates.[1][10]

Experimental Protocols

The following protocols are generalized procedures for common applications of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents due to the reagent's moisture sensitivity.

Protocol 1: General Phosphorylation of a Nucleoside

This protocol describes the formation of a nucleoside phosphotriester intermediate, a key step in synthesizing phosphoramidate prodrugs or building blocks for oligonucleotide synthesis.

Materials:

-

Protected Nucleoside (e.g., 3'-O-TBDMS protected thymidine)

-

This compound

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

1,2,4-Triazole

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected nucleoside (1.0 eq) and 1,2,4-triazole (excess, e.g., 3.0-4.0 eq) in anhydrous DCM/THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.0-3.0 eq) to the stirred solution.

-

In a separate flask, prepare a solution of this compound (1.5-2.0 eq) in anhydrous DCM/THF.

-

Add the this compound solution dropwise to the nucleoside solution over 15-30 minutes at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired nucleoside phosphotriester product.

Protocol 2: Synthesis of a Phosphoramidate Prodrug Precursor

This protocol outlines the synthesis of an amino acid ester phosphoramidate from a phosphorochloridate intermediate, a common strategy in ProTide synthesis.[11]

Materials:

-

Amino acid ester hydrochloride salt (e.g., L-Alanine methyl ester hydrochloride)

-

This compound

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.0 eq) to the suspension.

-

Add anhydrous triethylamine (2.0 eq) dropwise to the stirred mixture at -78 °C. The mixture should become a clear solution.

-

After 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the formation of the phosphorochloridate intermediate by ³¹P NMR spectroscopy.

-

This resulting solution containing the in situ generated phosphorochloridate can then be used directly in a subsequent reaction with a protected nucleoside (as described in Protocol 1, step 9, but adding the nucleoside to this mixture) to form the final phosphoramidate prodrug.

Quantitative Data Summary

The efficiency of reactions involving this compound can be high, though yields are substrate-dependent. Below is a summary of reported quantitative data from relevant syntheses.

| Product Type | Reactants | Yield (%) | Reference(s) |

| Dinucleotide (Uridylyl-(3'→5')-uridine) derivative | Protected Uridine, o-Chlorophenyl phosphate, TPS | 73-76% | |

| FLT-aryloxyphosphoramidate prodrug | FLT, this compound, Glycine methyl ester | 80% | [5][6] |

Visualization of Workflows and Pathways

The following diagrams illustrate the role of this compound in synthetic and biological contexts, adhering to the specified design constraints.

Caption: General workflow for phosphorylating a hydroxyl group.

References

- 1. 2-氯苯基偶磷二氯化酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 15074-54-1 [chemicalbook.com]

- 4. This compound | 15074-54-1 | TCI AMERICA [tcichemicals.com]

- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 15074-54-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [Phosphorylating Agen… [cymitquimica.com]

- 9. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel non-nucleosidic building blocks for the preparation of multilabeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2-Chlorophenyl Phosphorodichloridate in Oligonucleotide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphotriester method, an early and foundational approach to oligonucleotide synthesis, utilizes protecting groups to control the reactivity of the phosphate backbone during chain elongation. Among the various protecting groups employed, the 2-chlorophenyl group, introduced via 2-chlorophenyl phosphorodichloridate, has played a significant role. This application note provides a detailed overview and protocols for the use of this compound in the phosphotriester synthesis of oligonucleotides.

The 2-chlorophenyl group offers a balance of stability during the synthetic cycle and relative ease of removal during the final deprotection steps. Its use was instrumental in improving the efficiency and reliability of oligonucleotide synthesis in the era preceding the now-dominant phosphoramidite chemistry. Understanding this methodology provides valuable insight into the evolution of nucleic acid chemistry and can still be relevant for specific applications or for historical context in the field.

Principle of the Method

The phosphotriester approach involves the formation of a phosphotriester linkage between nucleoside units. The key to this method is the protection of the phosphate oxygen to prevent unwanted side reactions. This compound serves as the phosphorylating agent, reacting with a protected nucleoside to form a nucleoside 3'-(2-chlorophenyl) phosphate derivative. This activated monomer is then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain, which is typically attached to a solid support.

The synthesis proceeds in a cyclical manner, with each cycle consisting of deprotection of the 5'-hydroxyl group, coupling with the next activated nucleoside, and capping of any unreacted 5'-hydroxyl groups. The 2-chlorophenyl group remains on the phosphate backbone throughout the synthesis and is removed during the final deprotection steps.

Experimental Protocols

Preparation of N-Protected Deoxynucleoside 3'-(2-Chlorophenyl) Phosphates (Monomer Synthesis)

This protocol describes the synthesis of the activated nucleoside monomers required for the phosphotriester synthesis.

Materials:

-

N-acyl protected 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)ribonucleoside (e.g., N6-benzoyl-5'-O-DMT-2'-deoxyadenosine)

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dioxane

-

Anhydrous Pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Preparation of bis(benzotriazol-1-yl) 2-chlorophenyl phosphate:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-hydroxybenzotriazole in anhydrous dioxane.

-

Cool the solution in an ice bath and slowly add this compound dropwise with stirring.

-

Add triethylamine dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

The resulting solution containing bis(benzotriazol-1-yl) 2-chlorophenyl phosphate is typically used directly in the next step without isolation.

-

-

Phosphorylation of the Protected Nucleoside:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the N-acyl protected 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)ribonucleoside in anhydrous pyridine.

-

Add the freshly prepared solution of bis(benzotriazol-1-yl) 2-chlorophenyl phosphate to the nucleoside solution.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-protected deoxynucleoside 3'-(benzotriazol-1-yl 2-chlorophenyl phosphate) by silica gel column chromatography using a gradient of methanol in chloroform.

-

Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the cyclical steps for the elongation of the oligonucleotide chain on a solid support.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside

-

N-Protected deoxynucleoside 3'-(2-chlorophenyl) phosphate monomers

-

Coupling agent: 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

-

Deprotection solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Capping solution A: Acetic anhydride in tetrahydrofuran (THF)

-

Capping solution B: 4-dimethylaminopyridine (DMAP) in THF

-

Washing solvent: Anhydrous acetonitrile

Procedure:

-

Deprotection (Detritylation):

-

Swell the CPG support in anhydrous acetonitrile.

-

Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT protecting group. The appearance of a bright orange color indicates the release of the dimethoxytrityl cation.

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

-

Coupling:

-

Dissolve the appropriate N-protected deoxynucleoside 3'-(2-chlorophenyl) phosphate monomer and MSNT in anhydrous pyridine.

-

Add the monomer solution to the deprotected CPG support.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Wash the support with anhydrous acetonitrile.

-

-

Capping:

-

Treat the support with a mixture of capping solution A and capping solution B for 5-10 minutes to acetylate any unreacted 5'-hydroxyl groups.

-

Wash the support thoroughly with anhydrous acetonitrile.

-

-

Repeat:

-

Repeat steps 1-3 for each subsequent nucleotide to be added to the sequence.

-

Deprotection and Cleavage of the Oligonucleotide

This protocol describes the final steps to remove all protecting groups and cleave the oligonucleotide from the solid support.

Materials:

-

(E)-2-Nitrobenzaldoxime

-

N1,N1,N3,N3-Tetramethylguanidine (TMG)

-

Concentrated ammonium hydroxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Removal of 2-Chlorophenyl Groups:

-